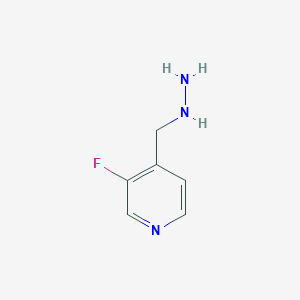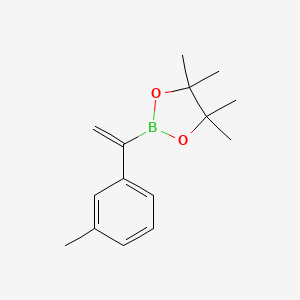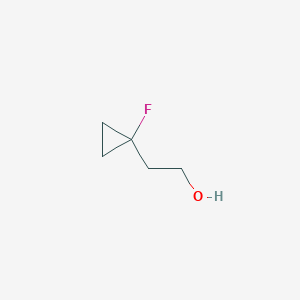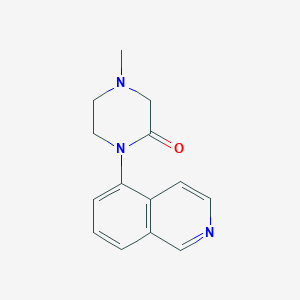
1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one is a heterocyclic compound that features both isoquinoline and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one typically involves the reaction of isoquinoline derivatives with piperazine derivatives under specific conditions. One common method includes the use of isoquinoline-5-carboxaldehyde and 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield isoquinoline-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one exerts its effects is often related to its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea: Known for its role as a TRPV1 antagonist.
Isoquinoline: A structural isomer with different chemical properties and applications.
Uniqueness: 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one is unique due to its combined isoquinoline and piperazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-isoquinolin-5-yl-4-methylpiperazin-2-one |
InChI |
InChI=1S/C14H15N3O/c1-16-7-8-17(14(18)10-16)13-4-2-3-11-9-15-6-5-12(11)13/h2-6,9H,7-8,10H2,1H3 |
InChI Key |
UFXHBDOZGSSFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


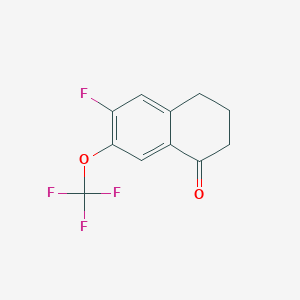
![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
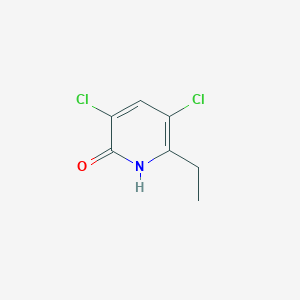
![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)
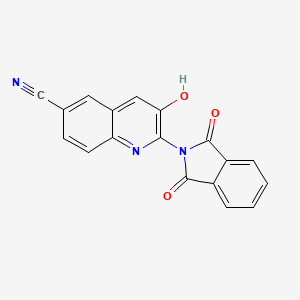
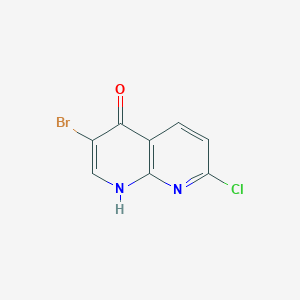
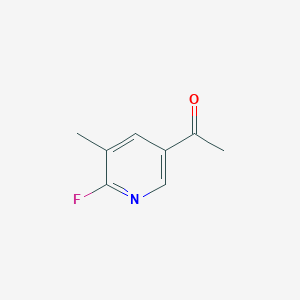
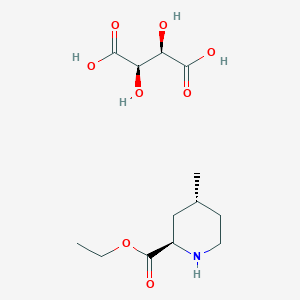
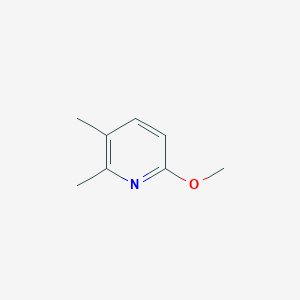
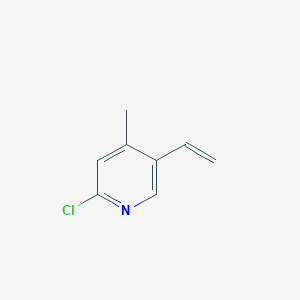
![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
